4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride
Description
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Properties
IUPAC Name |
4-phenyl-N-piperidin-3-ylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c18-15(17-14-9-5-11-16-12-14)10-4-8-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFSKAKGSILSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenyl-N-(piperidin-3-yl)butanamide hydrochloride, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C16H22ClN
- CAS Number : 1803604-55-8
This compound features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.
The biological activity of 4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The piperidine moiety is particularly significant for its role in:
- Sigma Receptor Modulation : The compound acts as a sigma receptor antagonist, influencing neuroprotective pathways.
- Enzyme Inhibition : It has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have evaluated the biological activity of compounds related to 4-phenyl-N-(piperidin-3-yl)butanamide hydrochloride:
- Antinociceptive Effects : A study assessed the analgesic properties of related piperidine derivatives using formalin and spinal nerve ligation models. The results indicated significant pain relief comparable to standard analgesics, suggesting that modifications to the piperidine structure could enhance efficacy .
- Antimicrobial Activity : Research involving synthesized compounds with similar structures showed varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis. The study highlighted that structural modifications could lead to compounds with improved antimicrobial properties .
- Enzyme Inhibition Studies : A series of piperidine derivatives were tested for their ability to inhibit AChE. The findings revealed that certain derivatives exhibited IC50 values significantly lower than those of conventional inhibitors, indicating a promising avenue for drug development targeting neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
